molecular formula C7H10BrN3O2 B13643572 Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate

Cat. No.: B13643572
M. Wt: 248.08 g/mol
InChI Key: UTEBRIIQBZMEFD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoate (IUPAC name; CAS: 1248939-15-2) is a brominated pyrazole derivative with the molecular formula C₇H₁₀BrN₃O₂ and a molecular weight of 248.08 g/mol (purity ≥98%) . Its structure features a pyrazole ring substituted with a bromine atom at the 4-position, an amino group at the 2-position of the propanoate backbone, and a methyl ester group.

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

methyl 2-amino-3-(4-bromopyrazol-1-yl)propanoate

InChI

InChI=1S/C7H10BrN3O2/c1-13-7(12)6(9)4-11-3-5(8)2-10-11/h2-3,6H,4,9H2,1H3

InChI Key

UTEBRIIQBZMEFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=C(C=N1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 2-amino-3-bromopropanoate under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound with different functional groups .

Scientific Research Applications

Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Halogen-Substituted Pyrazole Derivatives

Pyrazole derivatives with halogens (Cl, F, I) at the 4-position exhibit distinct properties due to differences in electronegativity, atomic size, and bond strength:

Compound Name Halogen Molecular Formula Key Properties Biological Activity
Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate Cl C₇H₁₀ClN₃O₂ Enhanced reactivity in nucleophilic substitutions compared to Br Moderate antimicrobial activity
Methyl 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)propanoate F C₇H₁₀FN₃O₂ Lower steric hindrance; potential for faster metabolic clearance Understudied
Methyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoate I C₇H₁₀IN₃O₂ Higher atomic mass; increased binding affinity for biological targets Potential anticancer applications

Key Insight : Bromine’s intermediate electronegativity and size balance reactivity and stability, making it suitable for diverse synthetic applications .

Ester Group Variations

The methyl ester group in the parent compound can be replaced with ethyl or other esters, altering solubility and metabolic stability:

Compound Name Ester Group Molecular Formula Key Differences
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Ethyl C₈H₁₂BrN₃O₂ Improved lipophilicity; slower hydrolysis compared to methyl esters
Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate Methyl C₇H₉BrN₂O₂ Propanoate backbone shifted; altered steric interactions

Note: Methyl esters are generally more reactive in hydrolysis, favoring rapid release of active metabolites .

Substituent Modifications

Additional substituents on the pyrazole ring or propanoate backbone significantly impact biological and chemical profiles:

Compound Name Unique Feature Key Impact
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate Methyl group at 2-position Increased steric hindrance; reduced enzymatic degradation
Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylpropanoate Cyclopropyl group Enhanced conformational rigidity; potential for improved target selectivity
Methyl 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoate 1,5-dimethylpyrazole Altered electronic effects; modified binding to hydrophobic pockets

Critical Analysis : The parent compound’s lack of bulky substituents allows greater flexibility in participating in condensation and nucleophilic substitution reactions .

Biological Activity

Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoate, a compound featuring the pyrazole moiety, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Profile

  • IUPAC Name : this compound
  • CAS Number : 1248939-15-2
  • Molecular Formula : C7H10BrN3O2
  • Molecular Weight : 248.08 g/mol
  • Purity : 98% .

Anti-inflammatory Effects

Research indicates that compounds with pyrazole structures often exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative analysis, some derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, making them comparable to established anti-inflammatory agents like dexamethasone .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have demonstrated that pyrazole derivatives can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's structure contributes to its interaction with microbial cell membranes, leading to increased permeability and cell lysis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
  • Modulation of Cytokine Production : These compounds can downregulate the expression of pro-inflammatory cytokines, thus mitigating inflammation.
  • Antimicrobial Action : The presence of the bromine atom enhances the lipophilicity of the molecule, allowing better penetration into bacterial membranes .

Study on Anti-inflammatory Activity

A recent study synthesized a series of pyrazole derivatives, including this compound. The compounds were tested in a carrageenan-induced rat paw edema model. Results indicated that certain derivatives exhibited significant anti-inflammatory effects, with one derivative showing a reduction in edema comparable to indomethacin .

Antimicrobial Testing

In another investigation, the antimicrobial properties of this compound were assessed against multiple bacterial strains using the broth microdilution method. The results showed effective inhibition at concentrations ranging from 6.25 µg/mL to 40 µg/mL, highlighting its potential as an antimicrobial agent .

Data Summary

Biological ActivityTested ConcentrationEfficacy (%)Reference
TNF-α Inhibition10 µMUp to 85%
IL-6 Inhibition10 µMUp to 93%
Antimicrobial Activity6.25 - 40 µg/mLEffective against E. coli, S. aureus

Q & A

Q. Q1: What are the optimal synthetic routes for Methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be approached via Mannich-type reactions or nucleophilic substitution, given the brominated pyrazole moiety. To optimize conditions:

  • Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess interactions between pH, reaction time, and molar ratios .
  • Employ quantum chemical calculations (e.g., density functional theory) to predict reactive intermediates and transition states, reducing trial-and-error experimentation .
  • Monitor reaction progress via in situ techniques like HPLC or NMR to identify kinetic bottlenecks .

Q. Q2: How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks by comparing experimental shifts with computed chemical shifts (using tools like Gaussian or ADF). For example, the 4-bromo-pyrazole proton typically resonates at δ 7.5–8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 [⁷⁹Br/⁸¹Br] signature).
  • IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups. Cross-reference with databases like SDBS .

Advanced Research Questions

Q. Q3: What computational strategies are effective for studying the reaction mechanism of this compound in catalytic systems?

Methodological Answer:

  • Reaction Path Search : Use ab initio molecular dynamics (AIMD) or nudged elastic band (NEB) methods to map potential energy surfaces, identifying key intermediates .
  • Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to simulate solvent polarity’s impact on reaction kinetics .
  • Catalyst Design : Screen transition-metal catalysts (e.g., Pd, Cu) using machine learning models trained on pyrazole coupling reactions .

Q. Q4: How can researchers resolve contradictions in reported bioactivity data for brominated pyrazole derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay conditions) .
  • Structural-Activity Landscape Modeling : Cluster compounds based on 3D descriptors (e.g., electrostatic potential maps) to differentiate true bioactivity trends from experimental noise .
  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation time) using OECD guidelines for chemical testing .

Q. Q5: What methodologies are suitable for analyzing degradation pathways and stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS/MS.
  • Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf life .
  • Quantum Mechanical Calculations : Compute bond dissociation energies (BDEs) to identify labile sites (e.g., ester or C-Br bonds) prone to hydrolysis/oxidation .

Experimental Design & Data Analysis

Q. Q6: How should researchers design experiments to investigate the compound’s role in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Factor Screening : Use a Plackett-Burman design to prioritize variables (e.g., ligand type, base strength, solvent) .
  • Response Surface Methodology (RSM) : Optimize yield and selectivity via a central composite design .
  • In Operando Analysis : Track reaction intermediates using synchrotron X-ray diffraction or Raman spectroscopy .

Q. Q7: What statistical approaches are recommended for handling batch-to-batch variability in synthesizing this compound?

Methodological Answer:

  • Multivariate Analysis (MVA) : Apply principal component analysis (PCA) to raw material quality data (e.g., reagent purity, solvent lot) to identify variability sources .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to maintain critical quality attributes (CQAs) .
  • Robust Optimization : Use Taguchi methods to design processes insensitive to noise factors (e.g., humidity) .

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